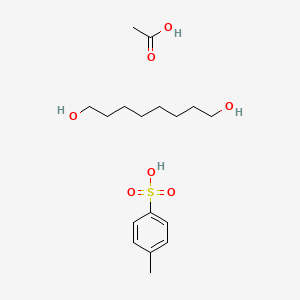
acetic acid;4-methylbenzenesulfonic acid;octane-1,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-methylbenzenesulfonic acid;octane-1,8-diol is a compound with the molecular formula C17H30O7S and a molecular weight of 378.481 g/mol . This compound is a combination of acetic acid, 4-methylbenzenesulfonic acid, and octane-1,8-diol, each contributing unique properties to the overall molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-methylbenzenesulfonic acid;octane-1,8-diol involves the reaction of acetic acid with 4-methylbenzenesulfonic acid and octane-1,8-diol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-methylbenzenesulfonic acid;octane-1,8-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;4-methylbenzenesulfonic acid;octane-1,8-diol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;4-methylbenzenesulfonic acid;octane-1,8-diol involves its interaction with specific molecular targets and pathways The compound may act as a catalyst or inhibitor in various biochemical reactions, depending on its structure and functional groups
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid;4-methylbenzenesulfonic acid;octane-1,8-diol include:
Acetic acid derivatives: Compounds with similar acetic acid functional groups.
Sulfonic acid derivatives: Compounds containing sulfonic acid groups.
Diol compounds: Molecules with two hydroxyl groups, similar to octane-1,8-diol.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and physical properties
Properties
CAS No. |
116206-55-4 |
|---|---|
Molecular Formula |
C17H30O7S |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
acetic acid;4-methylbenzenesulfonic acid;octane-1,8-diol |
InChI |
InChI=1S/C8H18O2.C7H8O3S.C2H4O2/c9-7-5-3-1-2-4-6-8-10;1-6-2-4-7(5-3-6)11(8,9)10;1-2(3)4/h9-10H,1-8H2;2-5H,1H3,(H,8,9,10);1H3,(H,3,4) |
InChI Key |
HNWUYTYOZVTIPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(=O)O.C(CCCCO)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















